molecular formula C11H14O4 B179827 Tert-butyl 2,5-dihydroxybenzoate CAS No. 154715-77-2

Tert-butyl 2,5-dihydroxybenzoate

Cat. No.: B179827
CAS No.: 154715-77-2
M. Wt: 210.23 g/mol
InChI Key: VQGTYFGVHQDLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,5-dihydroxybenzoate is an organic compound derived from gentisic acid, where the carboxyl group is esterified with tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2,5-dihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gentisic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the synthesis of gentisic acid tert-butyl ester may employ continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of boron trifluoride etherate as a catalyst in the presence of anhydrous magnesium sulfate has also been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Gentisic acid.

    Reduction: Gentisyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2,5-dihydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of gentisic acid tert-butyl ester involves its ability to act as a protecting group. The tert-butyl ester group can be selectively removed under acidic conditions, revealing the carboxyl group for further reactions. This selective deprotection is facilitated by the stability of the tert-butyl group under basic conditions and its susceptibility to cleavage under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl gentisate
  • Ethyl gentisate
  • Isopropyl gentisate

Comparison

Tert-butyl 2,5-dihydroxybenzoate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it a preferred protecting group in organic synthesis compared to other esters like methyl or ethyl gentisate, which may not offer the same level of stability and selectivity .

Properties

CAS No.

154715-77-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C11H14O4/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,12-13H,1-3H3

InChI Key

VQGTYFGVHQDLGM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O

Synonyms

Benzoic acid, 2,5-dihydroxy-, 1,1-diMethylethyl ester

Origin of Product

United States

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